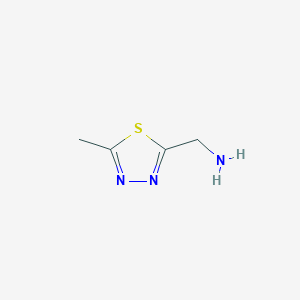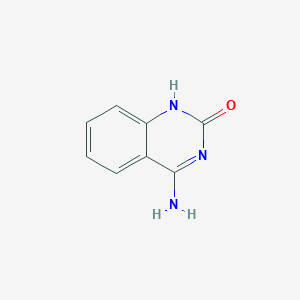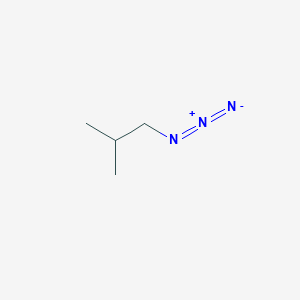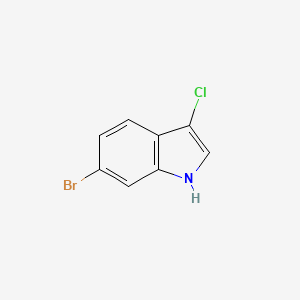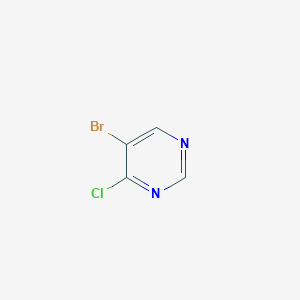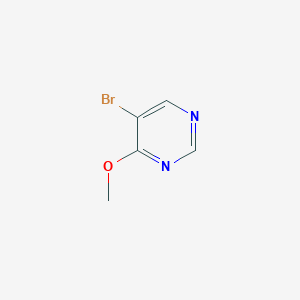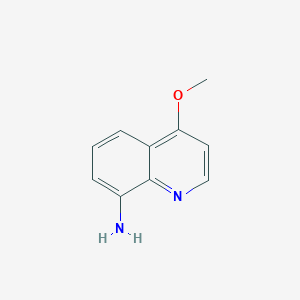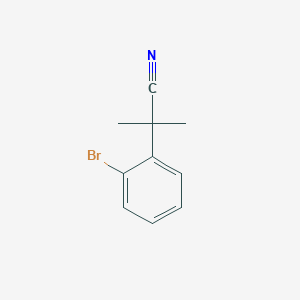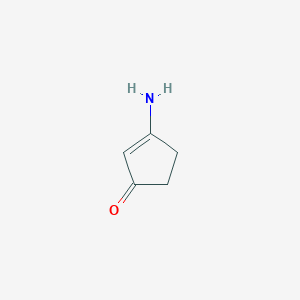
3-Aminociclopenta-2-en-1-ona
Descripción general
Descripción
3-Aminocyclopent-2-en-1-one is an organic compound with the molecular formula C5H7NO. It is a cyclic compound containing an amino group attached to a cyclopentenone ring.
Aplicaciones Científicas De Investigación
3-Aminocyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound’s structure, which includes an aminocyclopentenone group, may suggest potential reactivity with biological targets .
Biochemical Pathways
It has been mentioned in the context of secondary metabolites produced by the fungus trichoderma . These metabolites are known to have diverse biological activities, suggesting that 3-Aminocyclopent-2-en-1-one could potentially interact with various biochemical pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors affect 3-aminocyclopent-2-en-1-one are currently lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Aminocyclopent-2-en-1-one involves the reaction of 3-ethoxy-2-cyclopenten-1-one with aqueous ammonia solution. The reaction is carried out in ethanol at a temperature of 85°C for 16 hours. After the reaction, the mixture is cooled to room temperature, concentrated under reduced pressure, and dried to obtain the product .
Industrial Production Methods
While specific industrial production methods for 3-Aminocyclopent-2-en-1-one are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminocyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.
Major Products Formed
Oxidation: Oxo derivatives of 3-Aminocyclopent-2-en-1-one.
Reduction: Reduced forms of the compound, such as cyclopentanol derivatives.
Substitution: Substituted cyclopentenone derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminocyclopentanone: Similar structure but lacks the double bond in the ring.
2-Aminocyclopent-2-en-1-one: Similar structure but with the amino group at a different position.
Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
3-Aminocyclopent-2-en-1-one is unique due to the presence of both an amino group and a double bond within the cyclopentenone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
IUPAC Name |
3-aminocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSROXAYPMFICCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484972 | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28566-12-3 | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminocyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for 3-Aminocyclopent-2-en-1-one?
A1: Two main synthesis methods have been reported:
- Method 1 [, ]: A two-step process involving 1,3-cyclopentanedione. First, 1,3-cyclopentanedione reacts to form 3-ethoxycyclopent-2-en-1-one. Then, ammonia gas is reacted with 3-ethoxycyclopent-2-en-1-one to produce 3-Aminocyclopent-2-en-1-one.
- Method 2 []: A single-step synthesis using 1,3-cyclopentanedione and ammonium acetate under microwave conditions. This method boasts an 81% yield.
Q2: What is the molecular structure and formula of 3-Aminocyclopent-2-en-1-one?
A2: The molecular formula of 3-Aminocyclopent-2-en-1-one is C5H7NO []. It consists of a cyclopentene ring with an amino group (-NH2) attached to the third carbon and a ketone group (=O) at the first carbon.
Q3: How does the crystal packing of 3-Aminocyclopent-2-en-1-one occur?
A3: The crystal packing of this compound is primarily determined by intermolecular hydrogen bonds. These hydrogen bonds occur between the N—H groups of the amino group and the O atoms of the ketone group (N—H⋯O) and between C—H groups and O atoms (C—H⋯O) on neighboring molecules [].
Q4: Has 3-Aminocyclopent-2-en-1-one been used in any specific chemical reactions?
A4: Yes, research indicates that 3-Aminocyclopent-2-en-1-one serves as a reagent in the [3+3] cyclocondensation reaction with 4,5-Dibenzoyl-1H-pyrrole-2,3-diones. This reaction leads to the synthesis of Cyclopenta[b]pyridines [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


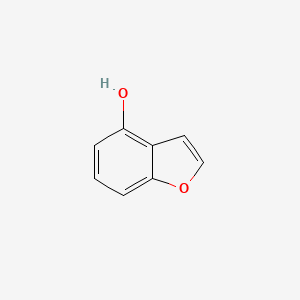
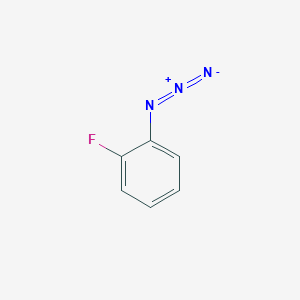

![3-[(6-AMINO-3-PYRIDAZINYL)METHYL]BENZOIC ACID METHYL ESTER](/img/structure/B1279894.png)
